Product packaging for Boc-Phe(3-COOtBu)-OH(Cat. No.:)

Boc-Phe(3-COOtBu)-OH

Cat. No.: B14896469
M. Wt: 365.4 g/mol
InChI Key: KKJDJDUIWPGGRR-AWEZNQCLSA-N
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Description

Boc-Phe(3-COOtBu)-OH is a modified phenylalanine derivative widely used in peptide synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a tert-butyl ester (COOtBu) substituent at the 3-position of the phenyl ring, leaving the carboxylic acid (-OH) free for further conjugation. This structural design enhances steric protection of the amino group during solid-phase peptide synthesis (SPPS) and improves solubility in organic solvents due to the hydrophobic tert-butyl moiety .

The Boc variant likely shares similar physicochemical properties but differs in deprotection conditions (acid-labile Boc vs. base-labile Fmoc).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27NO6 B14896469 Boc-Phe(3-COOtBu)-OH

Properties

Molecular Formula

C19H27NO6

Molecular Weight

365.4 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid

InChI

InChI=1S/C19H27NO6/c1-18(2,3)25-16(23)13-9-7-8-12(10-13)11-14(15(21)22)20-17(24)26-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,22)/t14-/m0/s1

InChI Key

KKJDJDUIWPGGRR-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between Boc-Phe(3-COOtBu)-OH and structurally or functionally related amino acid derivatives:

Compound Protecting Group Substituent Molecular Weight (g/mol) CAS Number Key Features
This compound Boc 3-COOtBu ~330–340 (estimated)* Not explicitly listed Acid-labile protection; bulky tert-butyl ester enhances solubility in organic phases.
Fmoc-Phe(3-COOtBu)-OH Fmoc 3-COOtBu 487.54 210282-33-0 Base-labile Fmoc group; used in SPPS for orthogonal deprotection strategies .
Boc-Phe(3-F)-OH Boc 3-F ~295 (estimated) 873214-98-7 Fluorine substituent increases electronegativity; used in fluorinated peptide design .
Boc-D-Phe(3-CF3)-OH Boc 3-CF3 333.3 Not provided Trifluoromethyl group enhances hydrophobicity and metabolic stability; D-configuration alters bioactivity .
Boc-Phe(4-Br)-OH Boc 4-Br ~330 (estimated) Not provided Bromine at para position facilitates cross-coupling reactions in drug discovery .
Fmoc-Phe(3-Cl)-OH Fmoc 3-Cl 413.87 198560-44-0 Chlorine substituent improves steric bulk; restricted to laboratory use .
Fmoc-p-carboxy-Phe(OtBu)-OH Fmoc p-COOtBu 487.54 183070-44-2 Carboxy-tert-butyl ester at para position; used in branched peptide architectures .

*Estimated based on Boc-Phe-OH (MW 265.3; CAS 13734-34-4) and tert-butyl ester mass addition.

Key Comparative Insights:

Protecting Group Stability :

  • Boc deprotection requires acidic conditions (e.g., trifluoroacetic acid), whereas Fmoc requires bases (e.g., piperidine). This difference enables orthogonal synthesis strategies when combining Boc- and Fmoc-protected residues .
  • Boc is preferred for acid-stable intermediates, while Fmoc is ideal for base-sensitive sequences.

Substituent Effects: 3-COOtBu: The tert-butyl ester in this compound increases steric hindrance and organic-phase solubility compared to unmodified phenylalanine. This is critical for synthesizing peptides with hydrophobic domains . Trifluoromethyl groups enhance lipophilicity and metabolic stability, as seen in Boc-D-Phe(3-CF3)-OH .

Stereochemical Considerations :

  • Boc-D-Phe(3-CF3)-OH (D-configuration) is used to study chirality-dependent biological interactions, contrasting with the naturally prevalent L-forms .

Applications :

  • This compound is ideal for acid-driven SPPS protocols, whereas Fmoc analogs dominate base-driven workflows.
  • Halogenated variants are pivotal in developing kinase inhibitors and GPCR-targeted therapeutics .

Research and Industrial Relevance

This compound and its analogs are indispensable in:

  • Peptide Drug Development : Modifying side chains tunes pharmacokinetic properties (e.g., half-life, membrane permeability).
  • Chemical Biology : Fluorinated and isotopic analogs serve as probes for imaging and mechanistic studies .
  • Material Science: Bulky substituents like COOtBu stabilize peptide foldamers and nanostructures .

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